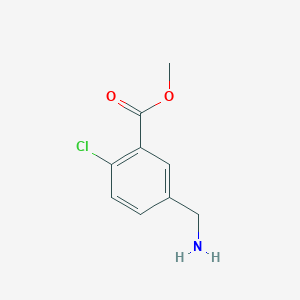

Methyl 5-(aminomethyl)-2-chlorobenzoate

Description

Properties

Molecular Formula |

C9H10ClNO2 |

|---|---|

Molecular Weight |

199.63 g/mol |

IUPAC Name |

methyl 5-(aminomethyl)-2-chlorobenzoate |

InChI |

InChI=1S/C9H10ClNO2/c1-13-9(12)7-4-6(5-11)2-3-8(7)10/h2-4H,5,11H2,1H3 |

InChI Key |

ABZGTKWVBFNTTQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)CN)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Type and Reactivity

Key Differences :

- Aminomethyl vs. Amino: The aminomethyl group in the target compound offers greater steric flexibility and lower basicity (pKa ~8-9) compared to the primary amine (-NH₂, pKa ~10) in Methyl 5-amino-2-chlorobenzoate. This impacts solubility and reactivity in nucleophilic reactions .

- Aminomethyl vs. Acetamido: The acetamido group in Methyl 2-acetamido-5-chlorobenzoate introduces steric bulk and reduces hydrogen-bonding capacity, making it less reactive but more stable under physiological conditions .

Positional Isomerism and Electronic Effects

Key Differences :

- Substituent Positions: Chlorine at the 2-position (ortho to the ester) in the target compound creates stronger electron-withdrawing effects compared to chlorine at the 5-position in Methyl 2-amino-5-chlorobenzoate. This influences electrophilic substitution rates and binding affinity in drug-receptor interactions .

- Methoxy vs. Chlorine: The methoxy group in Methyl 4-amino-5-chloro-2-methoxybenzoate increases electron density on the aromatic ring, enhancing reactivity toward electrophiles but reducing stability compared to the chlorine-substituted target compound .

Halogen Variation and Lipophilicity

Key Differences :

- Chlorine vs. Bromine: Bromine in Methyl 5-Amino-2-bromo-4-chlorobenzoate increases molecular weight (Br: 79.9 g/mol vs. Cl: 35.5 g/mol) and lipophilicity (LogP ~2.5 vs.

Functional Group Complexity

Key Differences :

- Bromoacetyl Group: The bromoacetyl group in Methyl 5-(2-bromoacetyl)-2-propoxybenzoate enables facile alkylation reactions, making it valuable in synthesizing kinase inhibitors. However, it is less stable than the aminomethyl group in the target compound .

Q & A

Q. Q1. What synthetic methodologies are optimal for preparing Methyl 5-(aminomethyl)-2-chlorobenzoate with high purity?

A1. The compound is synthesized via sequential halogenation and esterification. Key steps include:

- Halogenation : Reacting 2-aminobenzoic acid with N-chlorosuccinimide (NCS) in DMF at 100°C to yield 2-amino-5-chlorobenzoic acid .

- Esterification : Treating the chlorinated intermediate with thionyl chloride in methanol to form the methyl ester. Purification via recrystallization from methanol ensures high crystallinity (>97% purity) .

- Critical Parameters : Excess thionyl chloride (3:1 molar ratio) and reflux duration (12–16 hrs) are pivotal for maximizing ester yield.

Q. Q2. How should researchers handle and store this compound to ensure stability?

A2.

- Storage : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the ester group .

- Handling : Use nitrile gloves, safety goggles, and fume hoods to avoid dermal/ocular exposure. Contaminated waste must be disposed via licensed hazardous waste services .

Advanced Research Questions

Q. Q3. How do intramolecular hydrogen bonds influence the crystal structure and reactivity of this compound?

A3. X-ray crystallography () reveals:

- Planarity : The aromatic ring and ester group form a near-planar structure (RMS deviation: 0.041 Å), stabilized by an intramolecular N–H⋯O hydrogen bond (2.02 Å, 153°).

- Intermolecular Interactions : Adjacent molecules link via N–H⋯O bonds (2.19 Å), creating a layered lattice. This rigidity may reduce solubility in nonpolar solvents but enhance thermal stability .

- Reactivity Implications : The electron-withdrawing chloro group at position 2 directs electrophilic substitutions to the para-aminomethyl group, a critical site for derivatization .

Q. Q4. What analytical techniques are most effective for resolving contradictions in spectral data for this compound?

A4. Contradictions in NMR or melting points (e.g., mp 209–213°C vs. 231–235°C for analogues ) can arise from impurities or polymorphs. Mitigation strategies include:

Q. Q5. How can this compound serve as a precursor for bioactive heterocycles?

A5. The aminomethyl group enables diverse derivatization:

- Quinazolinones : Condense with aldehydes/ketones under acidic conditions to form tricyclic cores with antitumor activity .

- Benzodiazepine Analogues : React with α-keto acids to yield intermediates for CNS-targeting agents (e.g., anxiolytics) .

- Optimization Tip : Substituents at the chloro position (e.g., replacing Cl with Br) modulate bioactivity and pharmacokinetics .

Q. Q6. What strategies address low yields in coupling reactions involving this compound?

A6. Low yields in amide/aryl couplings often stem from steric hindrance. Solutions include:

- Protection/Deprotection : Temporarily protect the aminomethyl group with Boc anhydride, perform coupling (e.g., Suzuki-Miyaura), then deprotect with TFA .

- Catalyst Screening : Use Pd(OAc)₂/XPhos for Buchwald-Hartwig aminations, which tolerate bulky substrates .

Methodological Guidance

Q. Q7. How should researchers design stability studies for this compound under varying pH?

A7.

- Experimental Design : Incubate the compound in buffers (pH 1–13) at 25°C/40°C. Monitor degradation via UV-Vis (λ = 270 nm) and HPLC at 0, 1, 7, 30 days.

- Key Findings : Ester hydrolysis dominates above pH 10, generating 5-(aminomethyl)-2-chlorobenzoic acid. Acidic conditions (pH < 3) protonate the amine, reducing reactivity .

Q. Q8. What computational tools predict the pharmacokinetic properties of derivatives?

A8. Use in silico models like:

- SwissADME : Predicts logP (2.1 for parent compound), suggesting moderate blood-brain barrier permeability.

- AutoDock Vina : Screens binding affinities to targets (e.g., NMDA receptors) by docking aminomethyl-modified analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.